molecular formula C12H19N B2489521 Benzyl(2,2-dimethylpropyl)amine CAS No. 91475-74-0

Benzyl(2,2-dimethylpropyl)amine

Cat. No. B2489521
CAS RN: 91475-74-0
M. Wt: 177.291
InChI Key: WWEAQWSEERPMNP-UHFFFAOYSA-N
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Description

Benzyl(2,2-dimethylpropyl)amine is a compound of interest in various synthetic pathways and chemical studies. Its relevance spans from serving as a precursor in the synthesis of complex molecules to its role in studying catalysis and reaction mechanisms.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through several methodologies. One notable approach includes the direct amination of benzyl alcohols using a homogeneous iron complex, highlighting the development of novel, sustainable catalytic methods to access structurally diverse benzylamines (Yan, Feringa, & Barta, 2016). Another route involves the acceptorless dehydrogenative coupling of benzyl alcohols and ammonia, catalyzed by a manganese pincer complex, offering an economical and efficient synthesis pathway (Daw et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be characterized using various spectroscopic techniques. Studies often employ NMR, IR, and mass spectrometry to elucidate structural features and confirm the identity of synthesized compounds. For example, the coordination behavior of related molecules has been studied, demonstrating how molecular structure influences reactivity and binding with metals (Olbert et al., 2010).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, showcasing its versatility as a synthetic building block. It participates in electrophilic amination reactions, carbonylative transformations, and coupling reactions to form complex molecules. The palladium-catalyzed carbonylative aminohomologation of aryl halides to form benzylic amines demonstrates this compound's reactivity and utility in organic synthesis (Peng et al., 2018).

Scientific Research Applications

Catalytic Transformations

Benzylamines, including Benzyl(2,2-dimethylpropyl)amine, are utilized in palladium-catalyzed carbonylative transformations. A study demonstrated the production of methyl 2-arylacetates from benzyl amines using palladium as a catalyst, with dimethyl carbonate as the solvent. This process is additive-free and yields good to excellent results (Li, Wang, & Wu, 2018).

Chemical Synthesis Implications

In chemical synthesis, benzyl amines like this compound can form side products that impact other reactions. For instance, benzylation reactions can lead to the formation of N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, which can interfere with other base-sensitive reactions (Colgan, Müller‐Bunz, & McGarrigle, 2016).

Reactions with Imidazole Nucleus

Research on benzylamines has included studies on their interaction with the imidazole nucleus. For example, a study on 2-(1-Chloro-2,2-dimethylpropyl)-1-methyl-1H-imidazole hydrochloride showed that it could react with dimethylamine to yield nucleophilic addition products (Ohta, Osaki, Nishio, Furusawa, Yamashita, & Kawasaki, 2000).

Stereoselective Dimerization

Benzyl amines derived from indoline, when treated with sodium hexamethyldisilazide, can undergo stereoselective dimerization. This process results from deprotonation, oxidation, and radical recombination, highlighting the complex chemistry benzyl amines can undergo (Nowak & George, 2002).

Pharmaceutical Manufacturing

Benzyl amines are critical in the synthesis of pharmaceuticals. A study detailed the process development for the large-scale preparation of a benzylpurine compound, highlighting the importance of benzyl amines in drug synthesis (Shi, Chang, Grohmann, Kiesman, & Kwok, 2015).

Novel Chemical Reactions

Benzyl amines participate in novel chemical reactions, like the conversion of benzo[b]thiophen-3(2H)-ones into benzisothiazole systems. Such reactions are pivotal in creating new chemical structures and understanding reaction mechanisms (Tamura, Bayomi, Mukai, Ikeda, & Kise, 1980).

Future Directions

For further details, refer to the Enamine product information .

properties

IUPAC Name

N-benzyl-2,2-dimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-12(2,3)10-13-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEAQWSEERPMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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